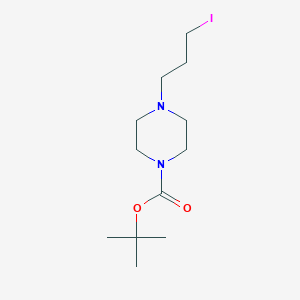

Tert-butyl 4-(3-iodopropyl)piperazine-1-carboxylate

Description

Tert-butyl 4-(3-iodopropyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 3-iodopropyl substituent. The iodine atom on the propyl chain serves as a versatile functional handle for further chemical modifications, such as nucleophilic substitutions or cross-coupling reactions (e.g., Suzuki-Miyaura) . This compound is primarily utilized as an intermediate in medicinal chemistry for synthesizing pharmacologically active molecules, leveraging its reactive iodine moiety for introducing diverse functional groups.

Properties

Molecular Formula |

C12H23IN2O2 |

|---|---|

Molecular Weight |

354.23 g/mol |

IUPAC Name |

tert-butyl 4-(3-iodopropyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C12H23IN2O2/c1-12(2,3)17-11(16)15-9-7-14(8-10-15)6-4-5-13/h4-10H2,1-3H3 |

InChI Key |

KJLVKGQGGZRWBM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CCCI |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The piperazine nitrogen attacks the electrophilic carbon of a 3-halopropyl precursor (e.g., 3-bromopropyl bromide or 3-chloropropyl chloride) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). A catalytic amount of potassium iodide (KI) may facilitate halogen exchange via the Finkelstein reaction, replacing bromide with iodide.

- Reactants :

- Tert-butyl piperazine-1-carboxylate (1 equiv)

- 3-Iodopropanol (1.2 equiv)

- Acetonitrile (anhydrous)

- K₂CO₃ (2 equiv), KI (0.1 equiv)

- Conditions :

- Reflux at 80°C for 24–48 hours under nitrogen.

- Workup :

- Filter to remove salts.

- Concentrate under reduced pressure.

- Yield : 70–85% after column chromatography (hexane/ethyl acetate).

Optimization Insights

- Solvent Choice : Polar aprotic solvents like acetonitrile or DMF enhance reactivity by stabilizing transition states.

- Temperature : Elevated temperatures (80–100°C) improve reaction rates but may risk ester group hydrolysis.

- Base Selection : K₂CO₃ outperforms NaOH in minimizing side reactions like over-alkylation.

Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction offers a regioselective alternative for introducing the iodopropyl group, particularly when using 3-iodopropanol as the alkylating agent.

Synthetic Protocol

- Reactants :

- Tert-butyl piperazine-1-carboxylate (1 equiv)

- 3-Iodopropanol (1.5 equiv)

- Triphenylphosphine (PPh₃, 1.5 equiv)

- Diethyl azodicarboxylate (DEAD, 1.5 equiv)

- Tetrahydrofuran (THF, anhydrous)

- Conditions :

- Stir at 0°C → room temperature for 12–18 hours.

- Workup :

- Quench with water, extract with DCM.

- Purify via silica gel chromatography.

- Yield : 65–78%.

Advantages and Limitations

- Advantages : High regioselectivity for mono-alkylation; avoids harsh conditions.

- Limitations : Costly reagents (DEAD, PPh₃) and sensitivity to moisture.

Melt Process with Base (Patent-Based Method)

A solvent-free approach described in patent literature (WO2001029016A1) enables large-scale synthesis through a melt-phase reaction.

Procedure

- Reactants :

- Tert-butyl piperazine-1-carboxylate (1 equiv)

- Methyl 3-iodopropanoate (1.1 equiv)

- Sodium hydroxide (NaOH, 1.5 equiv)

- Conditions :

- Heat to 120–140°C for 5–8 hours to form a molten mixture.

- Workup :

- Cool, dissolve in ethanol, and recrystallize.

- Yield : 80–90%.

Key Considerations

- Temperature Control : Exceeding 150°C leads to decomposition.

- Base Strength : Alkali metal hydroxides (e.g., NaOH) drive ester cleavage and subsequent alkylation.

Halogen Exchange Post-Alkylation

This two-step method first introduces a bromopropyl or chloropropyl group, followed by iodide substitution.

Stepwise Synthesis

- Alkylation :

- React tert-butyl piperazine-1-carboxylate with 3-bromopropyl bromide (1.2 equiv) in acetonitrile/K₂CO₃ (yield: 75–82%).

- Halogen Exchange :

- Treat the bromopropyl intermediate with NaI (2 equiv) in acetone at 60°C for 12 hours (yield: 85–92%).

Efficiency Metrics

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|---|

| Nucleophilic Substitution | K₂CO₃, acetonitrile, 80°C | 70–85 | 90–95 | High | Moderate |

| Mitsunobu Reaction | DEAD, THF, rt | 65–78 | 88–92 | Low | Low |

| Melt Process | NaOH, 130°C | 80–90 | 93–97 | High | High |

| Halogen Exchange | NaI, acetone, 60°C | 64–75 | 95–98 | Moderate | Moderate |

Purification and Characterization

Purification Techniques

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 3-iodopropyl group is highly reactive in S<sub>N</sub>2 reactions due to iodine’s polarizability and leaving-group ability.

Key findings:

-

Iodide substitution proceeds efficiently under mild conditions compared to bromo analogs (e.g., 16 h vs. 24 h for bromides) .

-

Thiol coupling requires elevated temperatures but achieves moderate yields .

Transition Metal-Catalyzed Cross-Couplings

The C–I bond participates in Ullmann, Suzuki-Miyaura, and Sonogashira reactions with aryl/alkynyl partners.

Key findings:

-

Palladium catalysis with Xantphos ligand achieves high yields in aryl couplings .

-

Oxygen-sensitive reactions require strict inert atmospheres (<0.5% O<sub>2</sub>) .

Deprotection of the Tert-Butyl Group

The Boc group is cleaved under acidic conditions to yield free piperazine intermediates.

| Deprotection Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| TFA/DCM (1:1) | 0°C to rt, 2–4 h | 4-(3-Iodopropyl)piperazine | 95% | |

| TMSI/MeCN | –10°C to 25°C, 1.2–1.4 equiv, 1 h | 4-(3-Iodopropyl)piperazine | 90% |

Key findings:

Ring Functionalization of Piperazine

The piperazine nitrogen undergoes alkylation/acylation post-deprotection.

Key findings:

-

Acylation proceeds quantitatively with anhydrous conditions .

-

Reductive amination tolerates diverse aldehydes but requires stoichiometric NaBH<sub>3</sub>CN.

Stability and Handling

-

Thermal Stability : Decomposes above 150°C, releasing HI gas .

-

Light Sensitivity : Degrades under UV light; store in amber vials at –20°C .

-

Incompatibilities : Strong bases induce elimination reactions (e.g., forming allylic amines) .

Comparative Reactivity of Iodo vs. Bromo Analogs

| Reaction | Iodo Derivative | Bromo Derivative | Source |

|---|---|---|---|

| S<sub>N</sub>2 with NaN<sub>3</sub> | 85–90% (16 h, rt) | 70% (24 h, 60°C) | |

| Suzuki Coupling | 80% (2 h, 100°C) | 65% (6 h, 110°C) | |

| Cost per mmol | $12.50 | $8.20 |

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Serves as a building block for the preparation of various piperazine derivatives .

Biology and Medicine:

- Investigated for potential use in drug discovery and development due to its piperazine moiety, which is common in many pharmaceuticals .

- Studied for its potential biological activities, including antimicrobial and anticancer properties .

Industry:

- Utilized in the production of specialty chemicals and advanced materials.

- Employed in the synthesis of compounds for pharmaceutical testing and research .

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-iodopropyl)piperazine-1-carboxylate is not well-documented. the piperazine ring is known to interact with various biological targets, including receptors and enzymes. The iodopropyl group may facilitate binding to specific molecular targets, enhancing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

Key Compounds Analyzed

Tert-butyl 4-(3-((1-(3,6-difluoro-9H-carbazol-9-yl)-3-(3-fluoro-9H-carbazol-9-yl)propan-2-yl)oxy)-2-hydroxypropyl)-2-(hydroxymethyl)piperazine-1-carboxylate (WK-26)

- Substituents : Complex carbazole derivatives with fluorine atoms and hydroxyl groups.

- Comparison : The iodine in the target compound is replaced with bulky carbazole-fluorinated groups. WK-26 is designed for DNA methyltransferase (DNMT1) inhibition, while the iodine in the target enables facile coupling reactions .

Tert-butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate (1a) Substituents: Fluorophenyl and oxazolidinone-triazole groups. Comparison: The fluorophenyl and heterocyclic moieties enhance antibacterial activity but reduce stability in gastric fluid. The iodine in the target compound may confer greater reactivity in cross-coupling compared to the triazole group .

Tert-butyl 4-(4-(3-nitrophenoxy)butanoyl)piperazine-1-carboxylate (33) Substituents: Nitrophenoxy butanoyl chain. Comparison: The electron-withdrawing nitro group increases electrophilicity, whereas the iodine in the target compound acts as a superior leaving group for nucleophilic substitutions .

Tert-butyl 4-(1-cyclopropyl-3-((((diphenylmethylene)amino)oxy)carbonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-7-yl)piperazine-1-carboxylate (CF-OE) Substituents: Cyclopropyl and diphenylmethylene amino groups. Comparison: Bulky substituents in CF-OE may hinder metabolic degradation, whereas the iodopropyl group in the target compound facilitates modular derivatization .

Reactivity and Stability

Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Tert-butyl 4-(3-iodopropyl)piperazine-1-carboxylate, and what reaction conditions are critical for achieving high yields?

- Methodological Answer : The synthesis typically involves sequential alkylation of the piperazine ring. A common approach is:

Piperazine Functionalization : React tert-butyl piperazine-1-carboxylate with 1-iodo-3-chloropropane under basic conditions (e.g., triethylamine in tetrahydrofuran) to introduce the iodopropyl chain.

Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product.

Critical conditions include maintaining anhydrous environments to avoid hydrolysis and controlling temperature (0–25°C) to minimize side reactions like over-alkylation . Yields >90% are achievable with strict stoichiometric control .

Q. Which analytical techniques are most effective for confirming the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of the iodopropyl group and tert-butyl carbamate. Key signals include tert-butyl protons at ~1.4 ppm and piperazine N–CH₂–I protons at 3.2–3.5 ppm .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) verifies purity (>98%) and detects iodinated byproducts .

- Mass Spectrometry (MS) : High-resolution MS identifies the molecular ion peak [M+H]⁺ at m/z 385.1 (calculated for C₁₃H₂₄IN₂O₂) .

Q. What are the common side reactions during synthesis, and how can they be mitigated?

- Methodological Answer :

- Over-Alkylation : Competing reactions at piperazine’s secondary nitrogen can form bis-alkylated byproducts. Mitigation: Use a 1:1 molar ratio of alkylating agent to piperazine precursor and slow addition of reagents .

- Iodide Displacement : The iodopropyl group may undergo unintended nucleophilic substitution. Mitigation: Avoid polar protic solvents (e.g., water) and use inert atmospheres (N₂/Ar) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the iodopropyl group in cross-coupling reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate the C–I bond dissociation energy (~45 kcal/mol) to assess its suitability in Suzuki-Miyaura couplings. The iodine atom’s polarizability enhances oxidative addition with Pd(0) catalysts .

- Molecular Docking : Model interactions with palladium catalysts to optimize ligand selection (e.g., XPhos vs. SPhos) for regioselective coupling .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

- Methodological Answer :

- SHELX Refinement : Use SHELXL for high-resolution X-ray data to resolve ambiguities in piperazine ring conformation. Constraints include fixing anisotropic displacement parameters for iodine atoms .

- Twinned Data Analysis : For poorly diffracting crystals, apply SHELXD for twin-law identification and SHELXE for phase extension .

Q. How does the iodopropyl substituent influence biological activity compared to bromo/chloro analogs?

- Methodological Answer :

- Receptor Binding Assays : Compare IC₅₀ values in vitro (e.g., dopamine D2 receptor binding). The larger van der Waals radius of iodine (~1.98 Å vs. 1.85 Å for Br) may enhance hydrophobic interactions but reduce metabolic stability .

- Metabolic Stability Testing : Use liver microsomes to quantify oxidative deiodination rates. LC-MS/MS tracks iodine loss via metabolite profiling .

Q. What experimental designs optimize the compound’s use as a precursor in radiopharmaceuticals?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.